N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-4-8-21(9-5-17)29-15-19-12-18-13-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-10-6-20(28)7-11-22/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMDLMEOYKRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide include:
Quinoline derivatives: Compounds with a quinoline core and various functional groups.
Phenylacetamide derivatives: Compounds with a phenylacetamide structure and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-chlorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Quinoline Core : A bicyclic structure known for various biological activities.
- Dimethoxy Groups : Contribute to its lipophilicity and potential receptor interactions.
- Chlorophenyl and Methylphenyl Moieties : Enhance the compound's binding affinity to biological targets.
The biological activity of this compound is posited to involve several mechanisms:
- DNA Intercalation : The quinoline core may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, such as kinases that regulate cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, potentially influencing neuroprotective and anticancer effects.
Antimicrobial Properties
Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely through disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- In Vitro Models : Studies indicate it can reduce oxidative stress and prevent neuronal apoptosis in models of neurodegenerative diseases.
Case Studies
-
Study on Anticancer Effects :
- Researchers evaluated the efficacy of the compound against multiple cancer cell lines, reporting significant inhibition of cell viability correlated with increased apoptosis markers.
-
Neuroprotection Study :
- A study demonstrated that treatment with the compound in a Parkinson's disease model resulted in reduced dopaminergic neuron loss compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
